molecular formula C7H9NO3 B7742059 (2Z)-4-(allylamino)-4-oxo-2-butenoic acid CAS No. 925-02-0

(2Z)-4-(allylamino)-4-oxo-2-butenoic acid

Cat. No.: B7742059
CAS No.: 925-02-0
M. Wt: 155.15 g/mol
InChI Key: SZYZSIWKJQRNIE-ARJAWSKDSA-N
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Description

(2Z)-4-(Allylamino)-4-oxo-2-butenoic acid is a specialized maleamic acid derivative of interest in chemical and pharmaceutical research. This compound belongs to a class of 4-oxobutenoic acids, which are recognized as versatile intermediates for further derivatization and are investigated for their biological activity . The structure is characterized by a carboxylic acid and an allylamino-substituted amide group on a Z-configured (cis) alkene. The related (E)-isomer of this compound has a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol . Researchers utilize such maleamic acid derivatives as building blocks in organic synthesis. For instance, they can serve as precursors for more complex molecules or be used in the study of structure-activity relationships (SAR). The allylamino group presents a reactive handle for further chemical modification, such as in cyclization reactions or polymer chemistry. As with similar compounds, this product is intended for research purposes in a controlled laboratory environment. It is supplied with the following safety information: it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

(Z)-4-oxo-4-(prop-2-enylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-4H,1,5H2,(H,8,9)(H,10,11)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYZSIWKJQRNIE-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-02-0
Record name NSC125194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Mechanism and Stoichiometry

Maleic anhydride reacts with allylamine in a 1:1 molar ratio, initiating ring-opening to form an intermediate maleamic acid derivative. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer and stabilization of the carboxylate group. The general pathway is:

Maleic anhydride+Allylamine(2Z)-4-(Allylamino)-4-oxo-2-butenoic acid+H2O\text{Maleic anhydride} + \text{Allylamine} \rightarrow \text{(2Z)-4-(Allylamino)-4-oxo-2-butenoic acid} + \text{H}_2\text{O}

The stereoselectivity of the Z-configuration is attributed to the thermodynamic stability of the conjugated diene system.

Solvent Systems and Temperature Optimization

Early protocols utilized polar aprotic solvents such as acetone, methylethyl ketone (MEK), or ethyl acetate to enhance reactant solubility. For example, a mixture of maleic anhydride (0.1 mol) and allylamine (0.1 mol) in MEK at 60°C yields 78–82% product after 4 hours. However, solvent-free methods have gained prominence due to environmental and economic benefits. Under solvent-free conditions at 80°C, reaction completion occurs within 3 hours with comparable yields (75–80%).

Table 1: Solvent-Based vs. Solvent-Free Amination

ParameterSolvent-Based (MEK)Solvent-Free
Temperature (°C)6080
Time (h)43
Yield (%)78–8275–80
Purity (HPLC, %)9592

One-Pot Tandem Synthesis via Ugi Reaction

A modified Ugi four-component reaction (U-4CR) enables the synthesis of functionalized derivatives, including (2Z)-4-(allylamino)-4-oxo-2-butenoic acid , under solvent-free conditions. This method integrates maleic anhydride, allylamine, an aldehyde/ketone, and an isocyanide in a single step.

Procedure and Component Ratios

  • Acid Component : Maleic anhydride (1 equiv) reacts with allylamine (1 equiv) to form the maleamic acid intermediate.

  • Condensation : Addition of cyclohexanone (1.5 equiv) and tert-butyl isocyanide (1 equiv) induces cyclization.

  • Workup : The crude product is purified via column chromatography (hexane/EtOAc 5:2).

This method achieves 70–75% yield with reduced byproducts, as confirmed by 1^1H NMR and mass spectrometry.

Copolymerization-Assisted Synthesis

Industrial-scale production often incorporates (2Z)-4-(allylamino)-4-oxo-2-butenoic acid into polymer matrices to improve handling and stability. A patented method involves:

  • Reacting maleic anhydride with allylamine in MEK.

  • Adding diluent oil (e.g., mineral oil) during vacuum distillation to create a stable dispersion.

  • Removing volatile solvents to yield a 40–50% w/w dispersion suitable for lubricant additives.

Table 2: Industrial Dispersion Parameters

ParameterValue
Solvent Residual (ppm)<500
Particle Size (µm)0.5–2.0
Storage Stability (months)12+

Challenges and Mitigation Strategies

Solubility Limitations

The compound exhibits poor solubility in common organic solvents (e.g., toluene, xylene), necessitating:

  • Diluent Oils : Mineral oil dispersions prevent crystallization.

  • Co-Solvents : Mixtures of MEK and N-methylpyrrolidone (NMP) enhance solubility during synthesis.

Stereochemical Control

Maintaining the Z-configuration requires strict temperature control (<80°C) to avoid isomerization to the E-form.

Analytical Characterization

Key analytical data for verification include:

  • IR (KBr) : 3382 cm1^{-1} (N–H stretch), 1782 cm1^{-1} (C=O), 1659 cm1^{-1} (C=C).

  • 1^1H NMR (CDCl3_3) : δ 6.3–6.5 (d, 2H, C=CH), 5.8–5.9 (m, 1H, CH2_2=CH), 3.2–3.4 (d, 2H, NHCH2_2) .

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(allylamino)-4-oxo-2-butenoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2Z)-4-(allylamino)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The ketone group can participate in nucleophilic addition reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences among analogs of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties Reference
(2Z)-4-(Allylamino)-4-oxo-2-butenoic acid Allyl (CH₂CHCH₂) C₇H₉NO₃ 155.15 g/mol Likely moderate polarity due to allyl
(2Z)-4-(4-Chlorophenylamino)-4-oxo derivative 4-Chlorophenyl (C₆H₄Cl) C₁₀H₈ClNO₃ 225.63 g/mol Low water solubility; aromatic Cl enhances lipophilicity
(2Z)-4-(4-Methylanilino)-4-oxo derivative 4-Methylphenyl (C₆H₄CH₃) C₁₁H₁₁NO₃ 205.21 g/mol Insoluble in water; pKa ≈ 2.81
(2Z)-4-(Isopropylamino)-4-oxo derivative Isopropyl (CH(CH₃)₂) C₇H₁₁NO₃ 157.17 g/mol Hydrophobic; XLogP3 ≈ 0.5
(2Z)-4-(Octadecyloxy)-4-oxo derivative Octadecyloxy (C₁₈H₃₇O) C₂₂H₃₈O₄ 366.54 g/mol Highly lipophilic


Key Observations :

  • Polarity and Solubility: The allyl substituent introduces moderate polarity compared to aromatic (e.g., 4-chlorophenyl) or long-chain alkyl (e.g., octadecyloxy) groups. The 4-methylanilino derivative is water-insoluble, suggesting that allyl substitution may improve aqueous solubility slightly .
  • Acidity: The pKa of the 4-methylanilino analog (2.81) indicates strong acidity due to resonance stabilization of the conjugate base. Allyl substitution may slightly alter acidity depending on electronic effects .

Commercial Availability

Suppliers for analogs like maleic acid monoethyl ester (CAS 61668-50-6) are well-documented , but the allylamino derivative (CAS 925-02-0) is less commonly available, suggesting niche applications .

Biological Activity

(2Z)-4-(allylamino)-4-oxo-2-butenoic acid, also known as allyl amino acid, is an organic compound with the molecular formula C7_7H9_9NO3_3. This compound features a unique structure that includes an allylamino group, a ketone group, and a butenoic acid moiety, which contribute to its diverse biological activities. The compound is synthesized primarily through the reaction of allylamine with maleic anhydride, typically in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions.

The biological activity of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid is largely attributed to its structural components:

  • Allylamino Group : This group can form hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.
  • Ketone Group : Participates in nucleophilic addition reactions, further influencing the compound's biological interactions.

These interactions suggest potential applications in enzyme inhibition and modulation of protein-ligand interactions, making it a valuable compound in biochemical research.

Antimicrobial Activity

Research has shown that derivatives of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid exhibit significant antimicrobial properties. In studies utilizing disk diffusion methods, various derivatives demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundGram-positive ActivityGram-negative Activity
Compound AHighModerate
Compound BModerateHigh
Compound CHighHigh

These findings indicate that modifications to the core structure can enhance antimicrobial efficacy .

Case Studies

  • Antibacterial Studies : In a study evaluating the antibacterial effects of several derivatives, compounds derived from (2Z)-4-(allylamino)-4-oxo-2-butenoic acid showed promising results against common pathogens. For example, one derivative exhibited a 64% inhibition rate against Staphylococcus aureus, comparable to standard antibiotics like penicillin .
  • Antifungal Activity : Another study focused on antifungal properties revealed that certain derivatives were effective against Candida species. One specific derivative showed over 70% efficacy in inhibiting fungal growth, suggesting potential for therapeutic applications in treating fungal infections .
  • Enzyme Inhibition : The compound has also been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. Preliminary results indicate that it may serve as a competitive inhibitor for certain proteases, which could be beneficial in designing drugs for conditions like cancer where protease activity is dysregulated.

Toxicology and Safety

While the biological activity of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid is promising, it is essential to evaluate its safety profile. Toxicological studies are necessary to determine the compound's effects on human cells and its potential side effects. Current research focuses on assessing cytotoxicity across various cell lines to establish safe dosage levels for future therapeutic applications .

Q & A

Q. How to integrate computational and experimental approaches for structure-activity relationship (SAR) studies?

  • Methodological Answer : Combine QSAR models (DRAGON descriptors) with synthetic libraries. Validate predictions via parallel synthesis (e.g., 24-well plates) and high-throughput screening. Use molecular dynamics (GROMACS) to simulate target-ligand interactions over 100 ns trajectories .

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